molecular formula C16H21BrN2O2 B6473724 4-[(4-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640954-72-7

4-[(4-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine

Katalognummer: B6473724
CAS-Nummer: 2640954-72-7
Molekulargewicht: 353.25 g/mol
InChI-Schlüssel: WIUNQUXZSQDBTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic compound featuring a morpholine core substituted at the 4-position with a (4-bromophenyl)methyl group and at the 2-position with a pyrrolidine-1-carbonyl moiety. This combination of features makes the compound of interest in medicinal chemistry, particularly in targeting enzymes or receptors where such interactions are critical .

Eigenschaften

IUPAC Name

[4-[(4-bromophenyl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O2/c17-14-5-3-13(4-6-14)11-18-9-10-21-15(12-18)16(20)19-7-1-2-8-19/h3-6,15H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUNQUXZSQDBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzyl chloride with morpholine to form an intermediate, which is then reacted with pyrrolidine-1-carbonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(4-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(4-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of biological pathways and interactions.

    Industry: It may be used in the production of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-[(4-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the morpholine and pyrrolidine rings can interact with polar or charged regions of the target molecule .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Key Substituents/Functional Groups Molecular Formula Predicted logP* Notable Features
4-[(4-Bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine (Target) Bromophenylmethyl, pyrrolidine carbonyl, morpholine C₁₆H₂₁BrN₂O₂ ~2.8 Balanced lipophilicity/hydrophilicity
4-[(4-Bromophenyl)azo]morpholine Bromophenylazo (-N=N-), morpholine C₁₀H₁₁BrN₄O ~3.1 Azo group enhances rigidity; UV activity
1-(4-Bromophenylsulfonyl)pyrrolidine Bromophenylsulfonyl (-SO₂-), pyrrolidine C₁₀H₁₂BrNO₂S ~1.9 High polarity due to sulfonyl group
1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone Chlorophenylamino, pyrrolopyridine, morpholine carbonyl C₂₁H₂₂ClN₅O ~3.5 Extended π-system; potential kinase inhibition
4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine Cyclopropylpyrazolo-pyrazinyl, pyrrolidine carbonyl C₁₈H₂₃N₅O₂ ~2.5 Heteroaromatic substituent; CNS targeting

*logP values estimated using fragment-based methods (e.g., Moriguchi logP).

Key Observations:
  • Electronic Effects : The target’s bromophenylmethyl group provides moderate electron-withdrawing effects, whereas the azo group in 4-[(4-Bromophenyl)azo]morpholine introduces conjugation and UV-vis activity .
  • Polarity : The sulfonyl group in 1-(4-Bromophenylsulfonyl)pyrrolidine significantly increases polarity, reducing membrane permeability compared to the target’s carbonyl group .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The morpholine ring in the target enhances aqueous solubility, contrasting with the sulfonyl derivative’s higher polarity but lower solubility in nonpolar media .
  • Hydrogen Bonding : The pyrrolidine carbonyl in the target and 4-{2-Cyclopropylpyrazolo...morpholine () may participate in hydrogen bonding, a feature absent in the azo analog .
  • Crystallography : Tools like SHELX and ORTEP-3 () are critical for analyzing hydrogen-bonding patterns and ring puckering (e.g., Cremer-Pople parameters in ), which influence packing and stability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for morpholine derivatives substituted with aryl groups, and how can they be adapted for synthesizing 4-[(4-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine?

  • Methodological Answer : Aryl-substituted morpholines are typically synthesized via nucleophilic substitution or reductive amination. For example, 2-(4-chlorophenyl)morpholine is prepared by reacting 4-chloroaniline with ethylene oxide under basic conditions (NaOH catalysis) . Adapting this route, 4-[(4-bromophenyl)methyl]morpholine could be synthesized by substituting 4-bromobenzyl bromide with morpholine, followed by introducing the pyrrolidine-1-carbonyl moiety via carbamate coupling. Monitoring reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) is recommended to optimize intermediate purity .

Q. How can the structural identity of 4-[(4-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine be confirmed?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., morpholine ring protons at δ 2.5–3.5 ppm, aryl protons at δ 7.2–7.6 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H+^+] at m/z corresponding to C16_{16}H20_{20}BrN2_2O2_2) .
  • X-ray Crystallography : Resolve ambiguities by comparing unit cell parameters with structurally similar compounds (e.g., 4-(4-bromophenyl)-6-isopropylpyrimidine derivatives) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of 4-[(4-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity in the coupling step .
  • Catalysis : Employ coupling agents like HATU or EDCI for amide bond formation, with yields >75% reported for analogous pyrrolidine-carbonyl derivatives .
  • Temperature Control : Maintain reactions at 60–80°C to balance kinetics and side-product formation .
  • Purification : Use column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures .

Q. What strategies resolve contradictions in reported bioactivity data for aryl-substituted morpholine derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Compare EC50_{50} values across studies using standardized assays (e.g., receptor binding assays for 4-fluorophenyl-morpholine derivatives) .
  • Structural Analog Comparison : Evaluate substituent effects (e.g., bromo vs. chloro groups) on activity. For example, 4-bromo derivatives exhibit higher lipophilicity, potentially altering membrane permeability .
  • Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, DSSTox) to identify trends in cytotoxicity or receptor affinity .

Q. How can computational modeling predict the binding affinity of 4-[(4-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine to neurological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to simulate interactions with targets (e.g., serotonin or dopamine receptors). Parameters: grid box centered on active site, Lamarckian genetic algorithm .
  • MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable complexes) .
  • QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es_s) parameters with experimental IC50_{50} values from analogous compounds .

Key Notes for Experimental Design

  • Contradiction Mitigation : Replicate synthesis protocols from peer-reviewed studies (e.g., Acta Crystallographica ) to minimize variability.
  • Safety : Adopt handling protocols for brominated compounds (e.g., PPE, fume hood use) as per Aaron Chemicals’ guidelines .
  • Data Reproducibility : Archive raw spectral data (NMR, MS) in public repositories like ChemRxiv for transparency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.